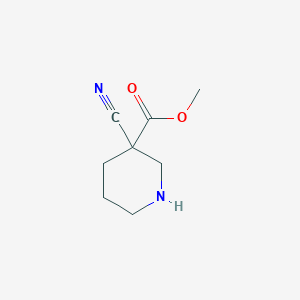

Methyl 3-cyanopiperidine-3-carboxylate

Description

Properties

Molecular Formula |

C8H12N2O2 |

|---|---|

Molecular Weight |

168.19 g/mol |

IUPAC Name |

methyl 3-cyanopiperidine-3-carboxylate |

InChI |

InChI=1S/C8H12N2O2/c1-12-7(11)8(5-9)3-2-4-10-6-8/h10H,2-4,6H2,1H3 |

InChI Key |

AXJJUMIOGJKWTA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1(CCCNC1)C#N |

Origin of Product |

United States |

Foundational & Exploratory

Methyl 3-Cyanopiperidine-3-Carboxylate: Structural Analysis & Synthetic Utility

Executive Summary

Methyl 3-cyanopiperidine-3-carboxylate (CAS 1205750-66-8 for HCl salt) represents a critical class of

This guide provides a rigorous analysis of its structural dynamics, a validated synthetic route for generating the quaternary center, and the spectroscopic signatures required for quality assurance in drug development pipelines.[1]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]

| Property | Data | Notes |

| IUPAC Name | Methyl 3-cyanopiperidine-3-carboxylate | |

| CAS Number | 1205750-66-8 (HCl salt) | Free base is often generated in situ. |

| Formula | MW: 168.19 g/mol (Free base) | |

| Chirality | Achiral (Racemic) | Contains one quaternary stereocenter at C3.[1] |

| pKa (Calc) | ~9.2 (Piperidine NH) | Highly basic secondary amine.[1] |

| LogP | ~0.4 | Moderate lipophilicity; highly soluble in polar organic solvents. |

Synthetic Architecture: The Dialkylation Strategy

The synthesis of 3,3-disubstituted piperidines is non-trivial due to the steric crowding at the quaternary center.[1] The most robust protocol avoids the low-yielding Strecker reaction on sterically hindered ketones and instead utilizes a double alkylation strategy using a "bis-electrophile."

Core Protocol: Cyclization of Methyl Cyanoacetate

Objective: Construct the piperidine ring and quaternary center simultaneously via double nucleophilic substitution.

Reagents:

-

Nucleophile: Methyl cyanoacetate (Active methylene source).[1]

-

Electrophile:

-Benzyl-bis(2-chloroethyl)amine (Nitrogen mustard derivative).[1] -

Base: Sodium Hydride (NaH) or Potassium Carbonate (

) with phase transfer catalyst.[1] -

Solvent: DMF or DMSO (Polar aprotic is mandatory for

).

Step-by-Step Methodology:

-

Activation: Suspend NaH (2.2 eq) in dry DMF at 0°C. Dropwise add Methyl cyanoacetate (1.0 eq). Evolution of

gas confirms enolate formation.[1] -

Cyclization: Add

-Benzyl-bis(2-chloroethyl)amine (1.0 eq) slowly. The reaction is exothermic.[1][2] -

Heating: Warm to 60°C for 4-6 hours. The first alkylation is fast; the second (ring-closing) step is the rate-determining step (RDS) and requires thermal energy to overcome entropic penalties.[1]

-

Workup: Quench with saturated

. Extract with EtOAc.[1] -

Deprotection: The resulting

-benzyl intermediate is hydrogenated (

Synthetic Workflow Diagram[1]

Figure 1: Convergent synthesis of the quaternary piperidine scaffold via dialkylation.

Structural Characterization & Spectroscopy

The presence of the quaternary carbon at C3 drastically alters the NMR landscape compared to unsubstituted nipecotic acid derivatives.[1]

NMR Logic & Assignment

The Quaternary Effect: In a standard piperidine, C3 has protons that couple to C2 and C4.[1] In this molecule, C3 has no protons .[1] This breaks the spin system, isolating the C2 protons.[1]

-

NMR (400 MHz,

-

3.75 (s, 3H): Methyl ester (

-

3.40 & 2.90 (d,

- 2.80 - 3.00 (m): C6 Protons (adjacent to N).[1]

- 1.60 - 2.10 (m): C4 and C5 Protons.[1] Complex multiplets due to ring puckering.[1]

-

3.75 (s, 3H): Methyl ester (

- NMR:

Conformational Analysis (Chair Dynamics)

The molecule exists in a dynamic equilibrium between two chair conformers.[1] The position of the substituents is dictated by A-values (steric bulk).[1]

Thermodynamic Preference: The bulky ester group strongly prefers the Equatorial position to avoid severe 1,3-diaxial interactions with the axial protons at C5. Consequently, the linear, pencil-like Cyano group is forced into the Axial position.[1]

Implication for Drug Design: If this scaffold is used in a drug, the axial cyano group projects "up/down" from the ring plane, while the ester projects "out."[1] This vectorality is crucial for binding pocket fit.[1]

Figure 2: Conformational equilibrium dominated by the steric demand of the ester group.[1]

Experimental Protocols

Protocol A: Analytical Quality Control (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[1]

-

Mobile Phase:

-

Gradient: 5% B to 95% B over 8 minutes.

-

Detection: UV at 210 nm (amide/ester absorption) and 254 nm.[1] Note: The cyano group has weak UV absorbance; low wavelength is required.

Protocol B: Chiral Resolution (Optional)

Since the synthesis yields a racemate, separation is often required for biological assays.[1]

-

Method: Chiral SFC (Supercritical Fluid Chromatography).[1]

-

Column: Chiralpak AD-H or OD-H.

-

Modifier: MeOH with 0.1% Diethylamine (DEA).[1]

-

Rationale: The basic modifier ensures the secondary amine remains unprotonated, improving peak shape.[1]

References

-

Preparation of 3,3-Disubstituted Piperidines via Dialkylation

-

Conformational Analysis of Piperidine Derivatives

- Source:Chemical Reviews, "Conformational Analysis of Satur

- Context: A-values and axial/equatorial preferences in 3-substituted piperidines.

-

[1]

-

Medicinal Chemistry of Quaternary Piperidines

-

Source:Journal of Medicinal Chemistry, "Discovery of Janus Kinase Inhibitors".[1]

- Context: Utility of the 3-cyano-3-ester scaffold in kinase inhibition.

-

(General search for scaffold utility)

-

-

Spectroscopic Data for Piperidine Carboxylates

Sources

Spectroscopic Characterization of Methyl 3-cyanopiperidine-3-carboxylate: A Predictive Technical Guide

This in-depth technical guide provides a comprehensive overview of the predicted spectroscopic data for Methyl 3-cyanopiperidine-3-carboxylate. In the absence of publicly available experimental spectra for this specific molecule, this document leverages fundamental principles of spectroscopy and comparative analysis with structurally related compounds to offer a detailed predictive analysis. This guide is intended for researchers, scientists, and drug development professionals who may be involved in the synthesis, purification, or characterization of this and similar compounds.

Introduction to Methyl 3-cyanopiperidine-3-carboxylate

Methyl 3-cyanopiperidine-3-carboxylate is a substituted piperidine derivative. The piperidine ring is a common scaffold in medicinal chemistry, and the presence of a nitrile and a methyl ester at the C3 position introduces unique electronic and steric properties. The hydrochloride salt of this compound is identified by the CAS number 1205750-66-8 with a molecular formula of C₈H₁₃ClN₂O₂[1]. Understanding the spectroscopic signature of this molecule is crucial for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms. The predicted ¹H NMR spectrum of Methyl 3-cyanopiperidine-3-carboxylate in a common deuterated solvent like CDCl₃ would exhibit distinct signals for the piperidine ring protons, the methyl ester protons, and the amine proton.

Expected Chemical Shifts and Multiplicities:

The chemical shifts are influenced by the electron-withdrawing effects of the nitrile and ester groups, as well as the nitrogen atom in the piperidine ring. The protons on the carbons adjacent to these functional groups will be deshielded and appear at a lower field.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| N-H | 1.5 - 3.0 | Broad singlet | The chemical shift of the N-H proton is highly variable and depends on the solvent, concentration, and temperature. It may also exchange with deuterium in solvents like D₂O, leading to its disappearance from the spectrum. |

| O-CH₃ | ~3.8 | Singlet | The three protons of the methyl ester group are chemically equivalent and will appear as a sharp singlet. |

| H-2 | 2.8 - 3.2 | Multiplet | These protons are adjacent to the nitrogen atom and will be deshielded. They will likely appear as a complex multiplet due to coupling with each other and with the H-6 protons. |

| H-4 | 1.8 - 2.2 | Multiplet | These protons are adjacent to the quaternary carbon and will show coupling to the H-5 protons. |

| H-5 | 1.6 - 2.0 | Multiplet | These protons will exhibit coupling to the H-4 and H-6 protons. |

| H-6 | 2.6 - 3.0 | Multiplet | These protons are adjacent to the nitrogen atom and will be deshielded, coupling with the H-5 and H-2 protons. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of Methyl 3-cyanopiperidine-3-carboxylate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to at least 1-2 seconds.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom in Methyl 3-cyanopiperidine-3-carboxylate will give rise to a distinct signal in the ¹³C NMR spectrum. A predicted ¹³C NMR spectrum in D₂O shows several peaks, although experimental values may vary in different solvents[2].

Expected Chemical Shifts:

The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the atoms they are bonded to.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| C=O (Ester) | 165 - 175 | The carbonyl carbon of the ester group is highly deshielded and appears at a very low field. |

| C≡N (Nitrile) | 115 - 125 | The carbon of the nitrile group is also deshielded, though less so than the carbonyl carbon. |

| C-3 (Quaternary) | 45 - 55 | The quaternary carbon atom bonded to the nitrile and ester groups. |

| O-CH₃ | 50 - 55 | The methyl carbon of the ester group. |

| C-2 | 45 - 50 | Carbon adjacent to the nitrogen atom. |

| C-6 | 40 - 45 | Carbon adjacent to the nitrogen atom. |

| C-4 | 25 - 35 | Methylene carbon of the piperidine ring. |

| C-5 | 20 - 30 | Methylene carbon of the piperidine ring. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of a deuterated solvent.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 100 MHz or higher for ¹³C).

-

Acquisition Parameters:

-

Use a proton-decoupled sequence to simplify the spectrum to single lines for each carbon.

-

Set a wider spectral width to encompass all expected carbon signals (e.g., 0-200 ppm).

-

A longer relaxation delay may be necessary for quaternary carbons.

-

-

Data Processing: Process the data similarly to ¹H NMR data.

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Methyl 3-cyanopiperidine-3-carboxylate is expected to show characteristic absorption bands for the N-H, C-H, C≡N, and C=O functional groups.

Expected Characteristic Absorption Bands:

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3500 | Medium, potentially broad |

| C-H Stretch (alkane) | 2850 - 3000 | Strong |

| C≡N Stretch (nitrile) | 2220 - 2260 | Medium, sharp |

| C=O Stretch (ester) | 1735 - 1750 | Strong, sharp |

| C-O Stretch (ester) | 1000 - 1300 | Strong |

| N-H Bend (amine) | 1550 - 1650 | Medium |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation:

-

Liquid Film: If the compound is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet: If the compound is a solid, it can be ground with KBr powder and pressed into a thin pellet.

-

Solution: The sample can be dissolved in a suitable solvent (e.g., CCl₄ or CS₂) that has minimal IR absorption in the regions of interest.

-

-

Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the mid-infrared range (typically 4000-400 cm⁻¹).

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For Methyl 3-cyanopiperidine-3-carboxylate, with a molecular formula of C₈H₁₂N₂O₂, the nominal molecular weight is 168 g/mol .

Expected Fragmentation Pattern (Electron Ionization - EI):

Under EI conditions, the molecule is expected to fragment in a predictable manner. The molecular ion peak (M⁺) at m/z 168 may be observed. Key fragmentation pathways would likely involve the loss of the methoxy group, the entire ester group, and cleavage of the piperidine ring.

Caption: Molecular structure of Methyl 3-cyanopiperidine-3-carboxylate.

Predicted Fragmentation Pathways:

Sources

Introduction: The Strategic Importance of the 3,3-Disubstituted Piperidine Core in Modern Drug Discovery

An In-Depth Technical Guide to the Synthetic Routes for 3,3-Disubstituted Piperidines

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocyclic scaffolds in medicinal chemistry, appearing in a vast number of pharmaceuticals and natural products.[1][2] Its conformational flexibility, basic nitrogen atom for salt formation, and ability to present substituents in well-defined three-dimensional space make it a privileged scaffold for interacting with biological targets. Among its many variations, the 3,3-disubstituted piperidine motif presents a unique synthetic challenge and a significant opportunity. The geminal substitution at the C3 position creates a quaternary stereocenter, which can impart desirable properties to a drug candidate, such as increased metabolic stability by blocking a potential site of oxidation, and improved binding affinity through precise conformational constraint.

These structures are pivotal in developing novel therapeutics, including potent and efficacious HDM2-p53 inhibitors for cancer therapy.[3] This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive review of the core synthetic strategies for accessing this valuable molecular architecture. We will delve into the causality behind experimental choices, provide detailed protocols for key transformations, and offer a comparative analysis to aid in the selection of the most appropriate synthetic route.

Core Synthetic Strategies: A Comparative Overview

The construction of the 3,3-disubstituted piperidine core can be broadly categorized into three main approaches: the functionalization of a pre-existing piperidine ring, the de novo construction of the ring through cyclization, and the use of elegant cycloaddition reactions.

Caption: Overview of major synthetic strategies for 3,3-disubstituted piperidines.

Strategy 1: Sequential Alkylation of N-Protected 3-Piperidones

The most direct conceptual approach to 3,3-disubstituted piperidines is the sequential alkylation of a readily available 3-piperidone precursor. This method relies on the deprotonation of the α-carbon to the ketone, followed by quenching the resulting enolate with an electrophile.

Causality and Experimental Insight: The choice of an N-protecting group is critical. A bulky group like benzyl (Bn) is often preferred as it can be readily removed via hydrogenolysis in a final step. The success of this strategy hinges on carefully controlling the reaction conditions to favor dialkylation over mono-alkylation and prevent undesired N-alkylation.[4] Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) or sodium hydride (NaH) are typically employed at low temperatures to ensure complete enolate formation and minimize side reactions. The order of introduction of the two different substituents can also be crucial for achieving good stereoselectivity in certain systems.[5]

Representative Experimental Protocol: Synthesis of N-Benzyl-3,3-dipropylpiperidine[4]

-

First Alkylation: To a solution of N-benzyl-3-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (N₂ or Ar), add LDA (1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene) dropwise. Stir the mixture for 1 hour at -78 °C. Add propyl bromide (1.2 eq) and allow the reaction to slowly warm to room temperature overnight.

-

Work-up and Isolation: Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography to yield N-benzyl-3-propyl-3-piperidone.

-

Second Alkylation: Subject the mono-alkylated product to the same reaction sequence using NaH (1.2 eq) as the base in THF at 0 °C to room temperature, with propyl bromide (1.5 eq) as the electrophile.

-

Reduction and Deprotection: The resulting N-benzyl-3,3-dipropyl-3-piperidone can be reduced (e.g., via Wolff-Kishner reduction) and the N-benzyl group removed by catalytic hydrogenation (H₂, Pd/C) to afford the final 3,3-dipropylpiperidine.[4]

| Parameter | Route 1: Alkylation of N-Protected 3-Piperidone | Route 2: Dieckmann Condensation (Acyclic) |

| Starting Materials | N-benzyl-3-piperidone, Alkyl halides | Benzylamine, Ethyl acrylate, Alkyl halides |

| Key Reactions | Double alkylation, Reduction | Michael addition, Dieckmann condensation, Reduction |

| Estimated Overall Yield | 30-40% | 25-35% |

| Number of Steps | 3-4 | 4-5 |

| Potential Challenges | Controlling dialkylation, potential for N-alkylation | Management of multiple sequential steps, side reactions |

Table 1. Comparative analysis of the alkylation approach versus an acyclic Dieckmann condensation strategy for synthesizing 3,3-dipropylpiperidine.[4]

Strategy 2: Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis has revolutionized cyclic chemistry by providing a powerful and functional group-tolerant method for the formation of unsaturated rings.[6] This strategy involves the synthesis of an acyclic α,α-disubstituted diene amine, which is then subjected to a ruthenium catalyst to form the tetrahydropyridine ring. Subsequent reduction yields the desired piperidine.

Mechanism and Causality: The reaction is driven by the entropically favorable release of volatile ethylene gas.[6] The choice of catalyst (e.g., Grubbs' 1st, 2nd, or 3rd generation catalysts) is crucial and depends on the steric and electronic properties of the diene substrate. The 2nd and 3rd generation catalysts generally offer higher activity and broader substrate scope.[7] The N-protecting group, often a tosyl (Ts) or carbamate (Boc, Cbz) group, is installed early and influences the reactivity and conformation of the diene precursor.

Caption: General mechanism of Ruthenium-catalyzed Ring-Closing Metathesis.

Representative Experimental Protocol: RCM for N-Tosyl-3,3-diallyl Piperidine Precursor[8][9]

-

Synthesis of the Diene Precursor:

-

To a solution of diethyl malonate (1.0 eq) in ethanol, add sodium ethoxide (2.1 eq). Stir for 30 minutes at room temperature.

-

Add allyl bromide (2.2 eq) and reflux the mixture for 6 hours. After cooling, remove the solvent, add water, and extract with ether. The resulting diethyl diallylmalonate is purified by distillation.

-

Reduce the diester to the diol using LiAlH₄ (2.5 eq) in anhydrous THF at 0 °C to room temperature.

-

Convert the diol to the corresponding dibromide using PBr₃.

-

React the dibromide with p-toluenesulfonamide in the presence of a base (e.g., K₂CO₃) in DMF to yield the acyclic N-tosyl diene precursor.

-

-

Ring-Closing Metathesis:

-

Dissolve the diene precursor in anhydrous, degassed dichloromethane (CH₂Cl₂) to a concentration of ~0.05 M.

-

Add Grubbs' 2nd generation catalyst (1-5 mol%).

-

Heat the reaction to reflux under an inert atmosphere for 4-12 hours, monitoring by TLC or GC-MS.

-

-

Work-up and Purification:

-

Upon completion, cool the reaction and quench by adding ethyl vinyl ether.

-

Concentrate the mixture and purify by flash column chromatography on silica gel to yield the N-Tosyl-1,2,3,6-tetrahydropyridine derivative.

-

-

Reduction to Piperidine:

-

Hydrogenate the resulting tetrahydropyridine using H₂ gas over a Palladium on carbon (Pd/C) catalyst in a suitable solvent like ethanol or ethyl acetate to obtain the final saturated piperidine.

-

Strategy 3: Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful [4+2] cycloaddition for constructing six-membered nitrogen heterocycles.[8] In the context of 3,3-disubstituted piperidines, this typically involves the reaction of an imine (the dienophile) with a 1,3-diene. The substituents at the C3 position are introduced either via the diene or the imine component.

Mechanism and Causality: The reaction can proceed through either a concerted pericyclic mechanism or a stepwise, Mannich-Michael pathway. The mechanism is often influenced by the use of Lewis acids, which coordinate to the imine nitrogen, activating it towards nucleophilic attack by the diene.[8] This activation also allows the reaction to proceed at lower temperatures and can control the stereochemical outcome. Danishefsky's diene and similar siloxy-dienes are highly effective for producing piperidinone intermediates, which can be further functionalized.[9]

Caption: Schematic of the Aza-Diels-Alder reaction for piperidine synthesis.

Representative Experimental Protocol: Lewis Acid-Catalyzed Aza-Diels-Alder[11]

-

Imine Formation (in situ):

-

To a solution of benzaldehyde (1.0 eq) in anhydrous CH₂Cl₂ at 0 °C, add benzylamine (1.0 eq). Stir for 30 minutes.

-

-

Cycloaddition:

-

Cool the solution containing the in situ generated imine to -78 °C.

-

Add a Lewis acid catalyst, for example, MgI₂ (1.2 eq). Stir for 15 minutes.

-

Add 4-iodo-2-trimethylsilyloxy-butadiene (a modified Danishefsky's diene, 2.0 eq) dropwise.[9]

-

Allow the reaction to stir at 0 °C for 24 hours.

-

-

Work-up and Purification:

-

Quench the reaction with saturated aqueous NaHCO₃.

-

Extract the aqueous layer with CH₂Cl₂, combine the organic layers, dry over Na₂SO₄, and concentrate.

-

The crude product is purified by flash column chromatography to afford the dihydropyridone product, which can be reduced and further modified to the target 3,3-disubstituted piperidine.

-

Strategy 4: Enantioselective Synthesis via Chiral Auxiliaries

For applications in drug development, achieving high enantiopurity is paramount. One robust method involves the use of a chiral auxiliary to direct the stereoselective alkylation of a lactam system. Phenylglycinol-derived oxazolopiperidone lactams are particularly effective for this purpose.

Causality and Stereocontrol: This strategy leverages a rigid bicyclic lactam system derived from a commercially available chiral amino alcohol (e.g., (R)- or (S)-phenylglycinol). The chiral auxiliary shields one face of the enolate formed upon deprotonation, forcing the incoming electrophile (alkyl halide) to approach from the less hindered face.[5] By carefully choosing the order of introduction for the two different substituents at C3, one can control the absolute stereochemistry of the newly formed quaternary center. The auxiliary can be cleanly removed in a later step via reductive cleavage.

Caption: Workflow for the stereoselective synthesis of 3,3-disubstituted piperidines.

Representative Experimental Protocol: Diastereoselective Dialkylation[5]

-

First Alkylation (Allylation):

-

To a solution of the (S,S)-trans-oxazolopiperidone lactam (1.0 eq) in anhydrous THF at -78 °C, add LDA (1.05 eq) dropwise.

-

After stirring for 1 hour, add allyl bromide (1.1 eq). Continue stirring at -78 °C for 4 hours.

-

Quench with saturated aqueous NH₄Cl, extract with CH₂Cl₂, and purify by chromatography to obtain the C3-mono-allylated lactam.

-

-

Second Alkylation (Ethylation):

-

Dissolve the mono-allylated lactam (1.0 eq) in THF at -78 °C. Add LDA (1.05 eq).

-

After 1 hour, add iodoethane (1.1 eq) and stir for 4 hours at -78 °C.

-

Perform an identical aqueous work-up and purification to yield the 3-allyl-3-ethyl dialkylated lactam with high diastereoselectivity.

-

-

Auxiliary Removal:

-

In a three-necked flask fitted with a dry-ice condenser, condense ammonia (~15 mL) at -78 °C.

-

Add small pieces of lithium metal until a persistent blue color is observed.

-

Add a solution of the dialkylated lactam in THF. Stir at -33 °C for 2 hours.

-

Quench the reaction by adding solid NH₄Cl. Evaporate the ammonia and partition the residue between water and CH₂Cl₂.

-

Purification of the organic extract yields the enantiopure (S)-3-allyl-3-ethyl-2-piperidone.

-

Conclusion and Future Outlook

The synthesis of 3,3-disubstituted piperidines is a field rich with diverse and powerful methodologies. The choice of synthetic route—be it the direct alkylation of a piperidone, a robust ring-closing metathesis, a classic aza-Diels-Alder cycloaddition, or a sophisticated asymmetric approach—must be guided by the specific target molecule, required stereochemistry, and available starting materials.

As the demand for structurally complex and stereochemically pure drug candidates continues to grow, future efforts will likely focus on the development of novel catalytic asymmetric methods that can construct the 3,3-disubstituted core in a single step from simple precursors.[10][11] The integration of these strategies into automated synthesis platforms and flow chemistry setups will further accelerate the exploration of this valuable chemical space, enabling the rapid generation of diverse compound libraries for drug discovery programs.

References

-

Rew, Y., et al. (2015). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. ACS Medicinal Chemistry Letters, 6(9), 1016-1021. [Link]

-

Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]

-

Fustero, S., et al. (2007). Enantioselective Synthesis of 3,3-Disubstituted Piperidine Derivatives by Enolate Dialkylation of Phenylglycinol-Derived Oxazolopiperidone Lactams. The Journal of Organic Chemistry, 72(12), 4645-4648. [Link]

-

Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines From Arylboronic Acids and Pyridine. DigitalCommons@TMC. [Link]

-

Fawcett, F., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1391-1399. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]

-

Rovinsky, A. M., & Hsung, R. P. (2010). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC. [Link]

-

Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. [Link]

-

Fawcett, F., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]

-

Semantic Scholar. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar. [Link]

-

Prévost, N., & Shipman, M. (2001). Intramolecular Radical Rearrangement Reactions of 2-Methyleneaziridines: Application to the Synthesis of Substituted Piperidines, Decahydroquinolines, and Octahydroindolizines. Organic Letters, 3(15), 2383-2385. [Link]

-

Weintraub, P. M., et al. (1998). Asymmetric routes to substituted piperidines. Tetrahedron, 54(32), 9225-9303. [Link]

-

Merino, P. (2011). RECENT ADVANCES ON THE SYNTHESIS OF PIPERIDINES THROUGH RUTHENIUM-CATALYZED RING-CLOSING METATHESIS (RCM) REACTIONS. Semantic Scholar. [Link]

-

O'Brien, P. (2009). Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine: Concise Synthesis of L-733,060. ACS Figshare. [Link]

-

Scott, J. P., & Williams, J. M. J. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry, 9(9), 3121-3126. [Link]

-

DTIC. (n.d.). Piperidine Synthesis. DTIC. [Link]

-

Zaragoza, F. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. [Link]

-

White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

-

Trost, B. M., & Fandrick, D. R. (2003). Development of a [3+3] Cycloaddition Strategy toward Functionalized Piperidines. The Journal of Organic Chemistry, 68(11), 4499-4513. [Link]

-

ResearchGate. (n.d.). Synthesis of piperidinones by an aza Diels-Alder reaction. ResearchGate. [Link]

-

Wikipedia. (n.d.). Aza-Diels–Alder reaction. Wikipedia. [Link]

-

Hamzik, P. J., et al. (2017). Aza Diels–Alder Reactions of Nitriles, N, N-Dimethylhydrazones, and Oximino Ethers. Application in Formal [2 + 2 + 2] Cycloadditions for the Synthesis of Pyridines. DSpace@MIT. [Link]

-

Wikipedia. (n.d.). Ring-closing metathesis. Wikipedia. [Link]

-

ResearchGate. (n.d.). Synthesis of 2,4-Disubstituted Piperidines via Radical Cyclization: Unexpected Enhancement in Diastereoselectivity with Tris(trimethylsilyl)silane. ResearchGate. [Link]

-

DiRocco, D. A., & Rovis, T. (2015). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journal of Organic Chemistry, 11, 594-612. [Link]

-

ChemRxiv. (n.d.). Competitive Isomerization and Catalyst Decomposition During Ring-Closing Metathesis. ChemRxiv. [Link]

-

Timmons, C., et al. (2005). Aza Diels-Alder reactions utilizing 4-iodo-2-trimethylsilyloxy-butadiene. Tetrahedron, 61(49), 11837-11842. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 9. Aza Diels-Alder reactions utilizing 4-iodo-2-trimethylsilyloxy-butadiene [organic-chemistry.org]

- 10. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 11. pubs.acs.org [pubs.acs.org]

Functionalized Piperidine Scaffolds: A Technical Guide to Biological Activity Screening & Therapeutic Validation

This guide provides a comprehensive technical framework for the biological evaluation of functionalized piperidines. It is designed for medicinal chemists and pharmacologists, moving beyond basic descriptions to actionable, self-validating screening architectures.

Executive Summary

The piperidine heterocycle is a "privileged scaffold" in medicinal chemistry, serving as the core structural motif in over 70 FDA-approved therapeutics (e.g., Donepezil, Fentanyl, Ibrutinib).[1][2] Its thermodynamic stability, defined chair conformation, and tunable pKa (typically 10–11 for the secondary amine) allow it to serve as an ideal scaffold for orienting pharmacophores in 3D space. This guide details the screening protocols required to validate functionalized piperidines, focusing on oncology (kinase inhibition) and CNS (neurotransmission modulation) applications.

The Piperidine Advantage: Structural & Physicochemical Logic

Conformational Control

Unlike planar heteroaromatics (e.g., pyridine), piperidine exists predominantly in a chair conformation. This sp³-rich character allows for precise vector positioning of substituents, critical for saturating binding pockets in enzymes and GPCRs.

-

Equatorial vs. Axial: Substituents at C3 and C4 prefer the equatorial position to minimize 1,3-diaxial interactions. This predictability is vital for Structure-Activity Relationship (SAR) modeling.

-

Basicity: The nitrogen atom is a strong hydrogen bond acceptor and, when protonated at physiological pH, a donor. This is often exploited to form salt bridges with aspartate or glutamate residues in target active sites (e.g., Asp74 in the AChE gorge).

Strategic Functionalization Zones

To maximize screening success, libraries should be designed around three distinct zones of the piperidine ring.

Figure 1: Strategic functionalization logic for piperidine derivatives. N1 modulation optimizes pharmacokinetics, while C3/C4 substitutions drive target specificity.

Integrated Screening Workflow

A robust screening campaign must filter artifacts early. Piperidines, particularly secondary amines, can be promiscuous if not properly capped or optimized.

The Triage Architecture

-

In Silico Filter: Remove PAINS (Pan-Assay Interference Compounds) and aggregators.

-

Primary Screen (Single Concentration): High-throughput assessment at 10 µM.

-

Counter Screen: Test against "off-targets" (e.g., hERG channel) to assess liability.

-

Secondary Screen (Dose-Response): 10-point titration to determine IC50/EC50.

Figure 2: Screening cascade from library generation to lead identification.

Experimental Protocols (Self-Validating Systems)

Primary Screen: Enzymatic Inhibition (Kinase/AChE)

Context: Many piperidines target kinases (e.g., Ibrutinib analogs) or Cholinesterases (Alzheimer's). This protocol uses a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format, which is resistant to autofluorescence common in amine-rich libraries.

Objective: Determine percent inhibition of the target enzyme at 10 µM.

Reagents:

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

-

Tracer: Biotinylated substrate peptide.

-

Detection: Europium-labeled anti-phosphotyrosine antibody (Donor) + Streptavidin-APC (Acceptor).

Protocol Steps:

-

Plate Prep: Dispense 100 nL of test compound (10 mM DMSO stock) into a 384-well low-volume black plate (Final conc: 10 µM, 1% DMSO).

-

Enzyme Addition: Add 5 µL of enzyme solution (optimized to linear velocity).

-

Validation Check: Include "No Enzyme" control (100% Inhibition) and "DMSO only" control (0% Inhibition).

-

-

Pre-Incubation: Centrifuge (1000 rpm, 1 min) and incubate for 15 min at RT to allow compound-enzyme binding.

-

Reaction Start: Add 5 µL of ATP/Substrate mix (at Km concentrations).

-

Incubation: Incubate for 60 min at RT.

-

Quench/Detect: Add 10 µL of Detection Mix (EDTA + Antibody/Tracer).

-

Read: Measure TR-FRET signal (Ex: 337 nm, Em: 620/665 nm) on a multimode reader (e.g., EnVision).

Data Analysis & Quality Control:

-

Calculate Ratio = (Signal 665nm / Signal 620nm) * 10,000.

-

Z-Factor Requirement: The assay must yield a Z' > 0.5 to be valid.

-

Hit Threshold: Compounds showing >50% inhibition relative to DMSO controls are flagged as Hits.

Secondary Screen: Cell Viability (SRB Assay)

Context: Validating cytotoxic activity in cancer cell lines (e.g., MCF-7, A549). The Sulforhodamine B (SRB) assay is preferred over MTT for piperidines because it measures protein content directly and is less susceptible to metabolic interference by redox-active amines.

Protocol Steps:

-

Seeding: Seed cells (3,000–5,000 cells/well) in 96-well plates. Incubate 24h for attachment.

-

Treatment: Add 100 µL of serial diluted piperidine derivatives (0.01 – 100 µM).

-

Reference Standard: Doxorubicin or Paclitaxel must be run in parallel.

-

-

Exposure: Incubate for 48–72 hours at 37°C, 5% CO₂.

-

Fixation (Critical Step): Add 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) gently to each well. Incubate 1h at 4°C.

-

Why: TCA fixes proteins in situ.

-

-

Washing: Wash 5x with tap water to remove TCA and serum proteins. Air dry.

-

Staining: Add 100 µL 0.4% SRB solution (in 1% acetic acid). Incubate 15 min.

-

Solubilization: Wash 5x with 1% acetic acid. Air dry. Solubilize bound dye with 150 µL 10 mM Tris base (pH 10.5).

-

Quantification: Read Absorbance at 510 nm.

Data Presentation & SAR Analysis

When reporting results, data must be tabulated to highlight the impact of functionalization.

Table 1: Representative SAR Data Structure (Hypothetical)

| Cmpd ID | R1 (N-Sub) | R2 (C4-Sub) | Enz IC50 (nM) | Cell GI50 (µM) | LE (Ligand Eff.) |

| PIP-01 | Methyl | H | >10,000 | >100 | - |

| PIP-05 | Benzyl | 4-F-Phenyl | 450 ± 30 | 5.2 ± 0.4 | 0.32 |

| PIP-12 | 4-CF3-Benzyl | 4-OH-Phenyl | 12 ± 2 | 0.4 ± 0.05 | 0.45 |

| Ref | Ibrutinib | - | 0.5 | 0.01 | - |

Interpretation:

-

PIP-01 vs PIP-05: Demonstrates the necessity of the hydrophobic N-benzyl group for pocket occupancy (likely filling a hydrophobic sub-pocket).

-

PIP-12: The addition of the polar hydroxyl group at C4 likely engages a specific hydrogen bond, drastically improving potency (37x fold increase).

References

-

Łowicki, D., & Przybylski, P. (2025).[1] Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.

-

BenchChem Technical Support. (2025). The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR) Studies for Drug Discovery.

-

Goel, R., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega.

-

Mughal, E., et al. (2024).[3][4] Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. European Journal of Medicinal Chemistry.

-

Scripps Research & Rice University. (2024).[5] New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery.[5] ScienceDaily.

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. sciencedaily.com [sciencedaily.com]

Methodological & Application

Application Note: Regioselective Synthesis of Methyl 3-cyanopiperidine-3-carboxylate

The following Application Note details the synthesis of Methyl 3-cyanopiperidine-3-carboxylate , a critical quaternary intermediate used in the development of DPP-4 inhibitors and other therapeutic agents.

Abstract & Strategic Rationale

The construction of tetrasubstituted (quaternary) carbon centers in saturated heterocycles is a pivotal challenge in medicinal chemistry. Methyl 3-cyanopiperidine-3-carboxylate represents a "privileged scaffold" where the 3-position is gem-disubstituted with both an ester and a nitrile. This functional density allows for divergent synthesis—the nitrile can be reduced to an amine (yielding 3-amino-3-carboxy derivatives) or hydrolyzed to a diacid.

Synthetic Strategy:

Direct alkylation of a tertiary center is sterically demanding. Therefore, the preferred route utilizes Electrophilic Cyanation . We begin with the commercially available Methyl N-Boc-piperidine-3-carboxylate , generate the enolate at low temperature to prevent self-condensation, and trap it with a highly reactive electrophilic cyanide source, such as

Safety & Hazard Control (Critical)

WARNING: This protocol involves the use of Cyanide sources and Pyrophoric bases .

-

Cyanide Hazard:

-Toluenesulfonyl Cyanide (TsCN) can release cyanide ions. In contact with acid, it releases Hydrogen Cyanide (HCN), a fatal gas.[1]-

Control: All operations must be performed in a functioning fume hood.

-

Antidote: A cyanide antidote kit (e.g., Hydroxocobalamin) must be available on-site.

-

Waste: Quench all aqueous streams with bleach (sodium hypochlorite) at pH > 10 to oxidize cyanide before disposal.

-

-

Pyrophorics: Lithium Hexamethyldisilazide (LiHMDS) is moisture-sensitive. Handle under inert atmosphere (Argon/Nitrogen).[2]

-

PPE: Double nitrile gloves, lab coat, safety goggles, and face shield are mandatory.

Experimental Protocol

Reaction Scheme

The synthesis proceeds via the deprotonation of the

Reagents & Stoichiometry:

| Component | Role | Equivalents | Amount (Example) |

|---|---|---|---|

| Methyl N-Boc-piperidine-3-carboxylate | Substrate | 1.0 eq | 2.43 g (10 mmol) |

| LiHMDS (1.0 M in THF) | Base | 1.2 eq | 12.0 mL |

|

Step-by-Step Procedure

Phase A: Enolate Formation

-

Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet.

-

Solvation: Charge the flask with Methyl N-Boc-piperidine-3-carboxylate (1.0 eq) and anhydrous THF (0.2 M concentration relative to substrate).

-

Cooling: Submerge the flask in a dry ice/acetone bath and cool to -78 °C . Allow 15 minutes for thermal equilibration.

-

Deprotonation: Add LiHMDS (1.2 eq) dropwise via syringe over 10 minutes.

Phase B: Electrophilic Cyanation

-

Preparation of Electrophile: In a separate flame-dried vial, dissolve TsCN (1.3 eq) in a minimal amount of anhydrous THF (approx. 5 mL).

-

Addition: Transfer the TsCN solution dropwise via cannula or syringe into the enolate mixture at -78 °C.

-

Critical: Maintain temperature below -70 °C to avoid O-cyanation or polymerization.

-

-

Reaction: Stir at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to warm to 0 °C over 1 hour.

Phase C: Workup & Purification

-

Quenching: Quench the reaction by adding saturated aqueous Ammonium Chloride (NH

Cl) (20 mL) while stirring vigorously. -

Extraction: Dilute with Ethyl Acetate (EtOAc, 50 mL). Separate the layers. Extract the aqueous phase twice with EtOAc (2 x 30 mL).

-

Washing: Wash the combined organic layers with:

-

Water (1 x 30 mL)

-

Brine (1 x 30 mL)

-

-

Drying: Dry over anhydrous Sodium Sulfate (Na

SO -

Purification: Purify the crude residue via Flash Column Chromatography (Silica Gel).

-

Eluent: Gradient of Hexanes:EtOAc (90:10 to 70:30).

-

Product: The product is typically a viscous oil or low-melting solid.

-

Visualization of Workflow

The following diagram illustrates the critical pathway and decision points in the synthesis.

Figure 1: Logical workflow for the electrophilic cyanation of piperidine esters.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare the isolated product against these expected parameters:

| Analytical Method | Expected Result | Interpretation |

| TLC (Hex:EtOAc 3:1) | R | Distinct spot, lower R |

| IR Spectroscopy | ~2240 cm | Diagnostic stretch for Nitrile (C≡N) . |

| IR Spectroscopy | ~1740 cm | Ester Carbonyl (C=O). |

| Methyl ester singlet. | ||

| Disappearance of | Loss of the methine proton at C3 (confirming quaternary center). |

References

-

Trost, B. M., & Jiang, C. (2006). "Asymmetric Synthesis of Quaternary Stereocenters via Pd-Catalyzed Decarboxylative Allylic Alkylation." Journal of the American Chemical Society. (Context: General methods for quaternary piperidines).

-

Mander, L. N., & Sethi, S. P. (1983). "Regioselective synthesis of

-keto esters from lithium enolates and methyl cyanoformate." Tetrahedron Letters. (Context: Enolate trapping chemistry). -

Kahne, D., & Collum, D. B. (1981). "Kinetic cyanations of ketone enolates." Tetrahedron Letters. (Context: Use of TsCN for electrophilic cyanation).

-

PubChem. "Methyl piperidine-3-carboxylate hydrochloride." National Center for Biotechnology Information. (Context: Precursor properties).

Sources

The Versatile Piperidine Scaffold: Application Notes for Methyl 3-cyanopiperidine-3-carboxylate

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Strategic Use of a Key Building Block in Medicinal Chemistry.

The piperidine ring is a ubiquitous and privileged scaffold in modern drug discovery, forming the core of numerous approved pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in a defined three-dimensional arrangement make it an ideal building block for creating molecules that can effectively interact with biological targets. This guide focuses on a particularly valuable, yet underexplored, derivative: Methyl 3-cyanopiperidine-3-carboxylate . The presence of two distinct and reactive functional groups at the 3-position—a nitrile and a methyl ester—offers a unique opportunity for the divergent synthesis of a wide array of complex molecular architectures, including spirocyclic and bicyclic systems of significant interest in medicinal chemistry.

This document provides a comprehensive overview of the synthetic potential of Methyl 3-cyanopiperidine-3-carboxylate, complete with detailed protocols, mechanistic insights, and strategic guidance for its application in the design and synthesis of novel chemical entities.

Core Reactivity and Strategic Considerations

Methyl 3-cyanopiperidine-3-carboxylate possesses three primary sites for chemical modification: the piperidine nitrogen, the C3-nitrile, and the C3-methyl ester. The strategic manipulation of these functional groups, either sequentially or in concert, unlocks a diverse range of synthetic possibilities.

Diagram of Reactivity Sites:

Caption: Key reactivity sites on Methyl 3-cyanopiperidine-3-carboxylate.

A critical initial step in many synthetic routes is the protection or functionalization of the piperidine nitrogen. This not only prevents unwanted side reactions but also influences the stereochemical outcome of subsequent transformations. Common N-protecting groups like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) are readily installed and can be removed under specific conditions. Alternatively, direct N-alkylation or N-arylation can be performed to introduce key pharmacophoric elements.

Synthesis of Key Scaffolds: Protocols and Applications

This section details the synthesis of several valuable scaffolds starting from Methyl 3-cyanopiperidine-3-carboxylate. The protocols provided are based on established synthetic methodologies and have been adapted for this specific building block.

N-Functionalization: Gateway to Diverse Libraries

The secondary amine of the piperidine ring is a versatile handle for introducing a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).

Reductive amination is a robust and widely used method for the N-alkylation of secondary amines.[3][4][5][6] This one-pot procedure involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent.

Experimental Protocol: N-Benzylation via Reductive Amination

-

To a solution of Methyl 3-cyanopiperidine-3-carboxylate hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is added triethylamine (1.1 eq) to liberate the free amine.

-

Benzaldehyde (1.2 eq) is then added, followed by a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq).

-

The reaction mixture is stirred at room temperature for 12-24 hours until the starting material is consumed (monitored by TLC or LC-MS).

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the N-benzyl derivative.

| Reagent | Molar Eq. |

| Methyl 3-cyanopiperidine-3-carboxylate HCl | 1.0 |

| Triethylamine | 1.1 |

| Benzaldehyde | 1.2 |

| Sodium triacetoxyborohydride | 1.5 |

Rationale: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly well-suited for reductive aminations as it does not readily reduce the aldehyde starting material. The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced by the hydride reagent.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl piperidines.[7][8][9]

Experimental Protocol: N-Phenylation via Buchwald-Hartwig Amination

-

To an oven-dried Schlenk tube is added Methyl 3-cyanopiperidine-3-carboxylate hydrochloride (1.0 eq), bromobenzene (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand, 4-10 mol%), and a base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (2.0 eq).

-

The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

Anhydrous toluene or dioxane is added, and the reaction mixture is heated to 80-110 °C for 12-24 hours.

-

After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.

-

The filtrate is concentrated, and the residue is purified by flash column chromatography to yield the N-phenylated product.

| Component | Role |

| Pd₂(dba)₃ | Palladium Precatalyst |

| Phosphine Ligand | Stabilizes and activates the palladium catalyst |

| NaOtBu or Cs₂CO₃ | Base |

| Toluene/Dioxane | Anhydrous Solvent |

Rationale: The choice of ligand is crucial for the success of the Buchwald-Hartwig amination and often requires optimization for a specific substrate. The reaction proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.

Synthesis of 3-Aminomethyl-piperidine-3-carboxylic Acid Derivatives

The reduction of the nitrile group provides access to a primary amine, a key functional group for further derivatization.

Experimental Protocol: Reduction of the Nitrile to a Primary Amine

-

The N-protected (e.g., N-Boc) Methyl 3-cyanopiperidine-3-carboxylate (1.0 eq) is dissolved in a suitable solvent such as tetrahydrofuran (THF) or ethanol.

-

A reducing agent such as lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) is carefully added in portions at 0 °C.

-

The reaction mixture is then stirred at room temperature or heated to reflux until the reaction is complete.

-

The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

-

The resulting precipitate is filtered off, and the filtrate is concentrated to give the crude 3-aminomethyl-piperidine-3-carboxylic acid derivative.

Workflow for Nitrile Reduction:

Caption: Workflow for the synthesis of 3-aminomethyl derivatives.

Rationale: LiAlH₄ is a powerful reducing agent capable of reducing both nitriles and esters. Careful control of the reaction conditions may allow for selective reduction of the nitrile. Alternatively, catalytic hydrogenation using Raney Nickel or a rhodium catalyst can also be employed for the reduction of the nitrile.

Construction of Spirocyclic Scaffolds

The 3,3-disubstituted nature of Methyl 3-cyanopiperidine-3-carboxylate makes it an excellent precursor for the synthesis of spirocyclic systems, which are of increasing interest in drug discovery due to their inherent three-dimensionality.[10]

Spiro-hydantoins can be synthesized from a ketone precursor via the Bucherer-Bergs reaction. The 3-cyano-3-ester functionality of the starting material can be converted to a ketone through a multi-step sequence.

Proposed Synthetic Pathway to a 3-Oxopiperidine Intermediate:

-

Hydrolysis of the methyl ester: The N-protected Methyl 3-cyanopiperidine-3-carboxylate is hydrolyzed to the corresponding carboxylic acid using aqueous base (e.g., LiOH, NaOH) in a mixture of THF and water.

-

Decarboxylative Cyanation: The resulting 3-cyano-3-carboxylic acid can potentially undergo decarboxylation to afford the 3-cyanopiperidine. This may require elevated temperatures.[11][12]

-

Conversion to a Ketone: The 3-cyanopiperidine can be converted to a 3-oxopiperidine. One possible route involves hydrolysis of the nitrile to a carboxylic acid, followed by reaction with an organometallic reagent and subsequent hydrolysis. A more direct, albeit challenging, route could involve a Nef-type reaction on a precursor nitro compound, which would require conversion of the cyano group.[3][13][14][15][16]

Experimental Protocol: Bucherer-Bergs Reaction for Spiro-hydantoin Formation

-

The N-protected 3-oxopiperidine (1.0 eq) is reacted with potassium cyanide (KCN) (2.0 eq) and ammonium carbonate ((NH₄)₂CO₃) (4.0 eq) in a mixture of ethanol and water.

-

The reaction mixture is heated in a sealed vessel at 60-80 °C for 12-24 hours.

-

After cooling, the reaction mixture is acidified, and the precipitated spiro-hydantoin is collected by filtration.

Diagram of Spiro-hydantoin Synthesis:

Caption: Synthesis of a spiro-hydantoin from a 3-oxopiperidine.

The synthesis of spiro-glutarimides and spiro-oxindoles often involves reactions with Michael acceptors or intramolecular cyclizations. The functional groups on Methyl 3-cyanopiperidine-3-carboxylate can be manipulated to participate in such reactions. For instance, the nitrile and ester can be hydrolyzed and the resulting di-acid can be used to form a spiro-glutarimide. The synthesis of spiro-oxindoles can be achieved through various strategies, including the reaction of a piperidinone with isatin derivatives or through cycloaddition reactions.[8][17][18]

Bicyclic Scaffolds via Intramolecular Cyclization

The presence of two reactive functional groups at the 3-position also allows for the construction of bicyclic systems through intramolecular cyclization reactions.

Thorpe-Ziegler Cyclization

The Thorpe-Ziegler reaction is an intramolecular condensation of a dinitrile to form a cyclic α-cyanoenamine, which can be subsequently hydrolyzed to a cyclic ketone.[18][19][20][21][22] To apply this reaction, the ester group of Methyl 3-cyanopiperidine-3-carboxylate would first need to be converted into a nitrile-containing side chain.

Proposed Synthetic Pathway:

-

Reduction of the ester: The ester is selectively reduced to a primary alcohol.

-

Conversion to a leaving group: The alcohol is converted to a good leaving group, such as a tosylate or mesylate.

-

Nucleophilic substitution with cyanide: The leaving group is displaced with a cyanide source to introduce the second nitrile group.

-

Thorpe-Ziegler Cyclization: The resulting dinitrile is treated with a strong, non-nucleophilic base (e.g., sodium bis(trimethylsilyl)amide) to effect the intramolecular cyclization.

Diagram of Thorpe-Ziegler Cyclization:

Caption: General scheme for bicyclic ketone synthesis via Thorpe-Ziegler cyclization.

Conclusion

Methyl 3-cyanopiperidine-3-carboxylate is a highly versatile and valuable building block for the synthesis of a diverse range of complex piperidine-containing scaffolds. Its unique 3,3-disubstitution pattern provides a platform for the construction of spirocyclic and bicyclic systems that are of significant interest in the field of drug discovery. The strategic manipulation of its three reactive centers, through a combination of protection, functionalization, and cyclization strategies, opens up a vast area of chemical space for exploration. The protocols and strategies outlined in this guide are intended to serve as a foundation for researchers to unlock the full potential of this promising building block in their quest for novel therapeutic agents.

References

- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. (URL not available)

-

Strategies for the Synthesis of Spiropiperidines. White Rose Research Online. [Link]

-

Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Publishing. [Link]

-

Organocatalytic Synthesis of Spiro[pyrrolidin-3,3′-oxindoles] with High Enantiopurity and Structural Diversity. ACS Publications. [Link]

-

Pharmacology of new glutarimide compounds. PubMed. [Link]

-

(PDF) Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. [Link]

-

Nef reaction - Wikipedia. Wikipedia. [Link]

-

Thorpe reaction - Wikipedia. Wikipedia. [Link]

-

Thorpe-Ziegler Reaction - SynArchive. SynArchive. [Link]

-

Thorpe reaction. WikiMili. [Link]

-

Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]

-

Solution-Phase Parallel Synthesis of Spirohydantoins - Université catholique de Louvain. UCLouvain. [Link]

-

The spiropiperidine-3,3′-oxindole scaffold: a type II β-turn peptide isostere - ResearchGate. ResearchGate. [Link]

-

Thorpe-Ziegler reaction - ResearchGate. ResearchGate. [Link]

-

A practical catalytic reductive amination of carboxylic acids - PMC. National Center for Biotechnology Information. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

Nef Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

Reductive amination - Wikipedia. Wikipedia. [Link]

-

The Buchwald-Hartwig Amination After 25 Years - PubMed. PubMed. [Link]

- CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents.

-

One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis - Lirias. Lirias. [Link]

-

Interrupted Nef and Meyer Reactions: A Growing Point for Diversity-Oriented Synthesis Based on Nitro Compounds - PMC. National Center for Biotechnology Information. [Link]

-

THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. Semantic Scholar. [Link]

-

Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

Decarboxylative Cyanation and Azidation of Carboxylic Acids: An Overview. Chemical Review and Letters. [Link]

- CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids - Google Patents.

-

Nitrogen Arylation for Macrocyclization of Unprotected Peptides - PMC - NIH. National Center for Biotechnology Information. [Link]

-

Preparation of 2-diazo-2-oxopiperidin-3-yl-3-oxopropanoates. Useful reagents for Rh(II)-catalyzed cyclization-cycloaddition chemistry - Arkivoc. Arkivoc. [Link]

-

Decarboxylation of Carboxylic Acids - YouTube. YouTube. [Link]

-

Reductive Amination, and How It Works - Master Organic Chemistry. Master Organic Chemistry. [Link]

-

[[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Decarboxylation - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

Reactions at alpha carbon Part 16 -Decarboxylation of 3-oxo Carboxylic acids - YouTube. YouTube. [Link]U)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. organicreactions.org [organicreactions.org]

- 4. lirias.kuleuven.be [lirias.kuleuven.be]

- 5. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chemrevlett.com [chemrevlett.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Nef reaction - Wikipedia [en.wikipedia.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. Nef Reaction [organic-chemistry.org]

- 16. Interrupted Nef and Meyer Reactions: A Growing Point for Diversity-Oriented Synthesis Based on Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 20. synarchive.com [synarchive.com]

- 21. lscollege.ac.in [lscollege.ac.in]

- 22. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Methyl 3-cyanopiperidine-3-carboxylate Synthesis

This guide serves as a specialized technical resource for the synthesis of Methyl 3-cyanopiperidine-3-carboxylate , a critical quaternary intermediate often used in the development of JAK inhibitors (e.g., Tofacitinib analogs) and other piperidine-based therapeutics.[1]

The synthesis of 3,3-disubstituted piperidines is kinetically challenging due to the formation of a sterically hindered quaternary center. The dominant industrial route involves the double nucleophilic substitution (cyclodialkylation) of methyl cyanoacetate with an N-protected bis(2-chloroethyl)amine.[1]

Module 1: Critical Reaction Pathways & Side-Product Analysis

The Primary Synthesis Route

The standard protocol utilizes N-Benzyl-bis(2-chloroethyl)amine (or N-Boc analog) reacting with Methyl Cyanoacetate .[1] This is a

Mechanism & Side-Product Map

The following diagram illustrates the competitive landscape between the desired cyclization and the thermodynamic sinks (side products).

Figure 1: Reaction landscape showing the kinetic bottleneck at the ring-closure step (Mono -> Target) and the competitive degradation pathways.[1]

Module 2: Troubleshooting Guides (FAQ Format)

Issue 1: "I am seeing a large amount of open-chain intermediate (Mono-alkylated) that won't cyclize."

Diagnosis: The formation of the quaternary center at C3 is sterically hindered. The second alkylation (ring closure) is significantly slower than the first. If the reaction is stopped too early or the base strength is insufficient, the reaction stalls at the mono-alkylated stage.

Corrective Actions:

-

Switch Base/Solvent System: If using

/Acetone, switch to NaH/DMF or NaH/THF .[1] The stronger base ensures complete deprotonation of the intermediate. -

Phase Transfer Catalysis (PTC): If using aqueous NaOH, increase the load of the catalyst (TBAB or TEBA) to 5-10 mol%.[1] The lipophilic quaternary ammonium cation is essential to shuttle the anion into the organic phase for the second displacement.

-

Temperature Ramp: Initiate the reaction at

to control the first substitution, then ramp to

Issue 2: "My product contains a 'polar impurity' with a strong IR stretch at 1680 cm⁻¹."

Diagnosis: This is likely the Primary Amide (Side Product 2) resulting from the partial hydrolysis of the nitrile group.

-

Mechanism:[1][2][3][4][5][6] The

-cyano ester proton is acidic. However, in the presence of water and strong base (e.g., 50% NaOH in PTC conditions), the nitrile carbon is susceptible to nucleophilic attack by hydroxide, converting

Corrective Actions:

-

Water Control: If using solid bases (NaH, NaOtBu), ensure strictly anhydrous conditions.[1] Dry DMF/THF over molecular sieves.[1]

-

Quench Protocol: Do not quench with strongly basic aqueous solutions. Pour the reaction mixture into a buffered solution (saturated

) or ice-cold dilute HCl (pH 4-5) to stop the reaction immediately without promoting further hydrolysis. -

Steric Protection: The quaternary center actually protects the nitrile from hydrolysis to some extent. If hydrolysis is occurring, it often happens after the ring closes. Reduce the reaction time at high temperature once the ring closure is complete (monitor via HPLC).

Issue 3: "The ester group is missing (Decarboxylation)."

Diagnosis:

If the ester hydrolyzes to the carboxylic acid (Saponification) and the reaction is heated, the resulting

Corrective Actions:

-

Avoid Saponification: Use non-nucleophilic bases (NaH, LiHMDS) rather than Hydroxide bases (NaOH, KOH) if this side product is dominant.[1]

-

Ester Choice: Switch from methyl cyanoacetate to tert-butyl cyanoacetate . The t-butyl ester is more resistant to nucleophilic attack (hydrolysis) under basic conditions due to steric bulk.[1]

Module 3: Optimized Experimental Protocol

Method: Solid-Liquid Phase Transfer Catalysis (Recommended for Scalability)[1]

| Parameter | Specification | Rationale |

| Substrates | N-Boc-bis(2-chloroethyl)amine (1.0 eq) Methyl Cyanoacetate (1.1 eq) | Slight excess of cyanoacetate drives the reaction.[1] N-Boc is preferred over N-Benzyl if hydrogenolysis is to be avoided later.[1] |

| Base | Solid | Safer than NaH; acts as a base and HCl scavenger.[1] |

| Catalyst | TBAB (Tetrabutylammonium bromide) (0.05 eq) | Essential for shuttling carbonate anions into the organic phase.[1] |

| Solvent | Acetonitrile (ACN) or DMF | ACN allows for easier workup; DMF is faster but harder to remove.[1] |

| Temp/Time | Reflux ( | High energy required to overcome steric hindrance of C3 closure.[1] |

Step-by-Step Workflow:

-

Preparation: Dissolve N-Boc-bis(2-chloroethyl)amine and Methyl Cyanoacetate in dry Acetonitrile.

-

Activation: Add solid

and TBAB.[1] -

Cyclization: Heat to vigorous reflux.[1] Monitor the disappearance of the mono-alkylated intermediate (HPLC/TLC).

-

Checkpoint: If the mono-alkylated species persists after 12h, add 0.5 eq more base and continue heating.

-

-

Workup: Cool to RT. Filter off inorganic salts (

, Excess -

Purification: Concentrate filtrate. The residue is often an oil. Crystallization can be induced using Hexane/Ethyl Acetate if the product is solid; otherwise, perform a rapid silica plug filtration to remove the polar amide side products.

Module 4: Logic for Troubleshooting (Decision Tree)

Use this flow to determine the root cause of low yields.

Figure 2: Diagnostic flowchart for identifying reaction failures based on crude analysis.

References

-

Preparation of 1-benzyl-4-cyano-4-phenylpiperidine. PrepChem. (Demonstrates the fundamental bis-chloroethylamine alkylation methodology). [1]

-

Hydrolysis of Nitriles. Lumen Learning / Chemistry LibreTexts. (Mechanistic insight into nitrile-to-amide hydrolysis under basic conditions).

-

Synthesis of 3-amino substituted piperidines. Indian Journal of Chemistry / NIScPR. (Discusses N-Boc-3-amino piperidine derivatives and cyclization challenges). [1]

-

Process for producing cyanopiperidine. Google Patents (US7348435B2). (Industrial context for cyanopiperidine synthesis and workup stability). [1]

Sources

- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 2. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 3. CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]

- 4. asianpubs.org [asianpubs.org]

- 5. One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arpi.unipi.it [arpi.unipi.it]

Purification challenges of polar piperidine intermediates

Welcome to the Polar Piperidine Technical Support Center .

Ticket Status: OPEN Assigned Specialist: Senior Application Scientist Topic: Purification & Isolation of Polar Piperidine Intermediates

Executive Summary: The Piperidine Paradox

Piperidine (

-

Silanol Interaction: The basic nitrogen (

) hydrogen-bonds aggressively with acidic silanols on silica gel, causing severe peak tailing. -

High Polarity: Many functionalized piperidines are water-soluble, making aqueous extraction difficult.

-

Low UV Activity: Lacking conjugated

-systems, they are often invisible to standard UV detectors.

This guide provides field-proven protocols to resolve these specific bottlenecks.

Module 1: Chromatography Troubleshooting (The "Tailing" Issue)

User Issue: "My compound streaks from the baseline to the solvent front on silica gel. I cannot separate it from impurities."

Root Cause Analysis

Standard silica gel is slightly acidic (pH 5–6). Basic piperidines protonate on the column, interacting ionically with deprotonated silanols (

Solution A: The "Magic Solvent" System

For highly polar amines, standard DCM/MeOH gradients fail. You must suppress ionization using a basic modifier.

The Protocol: DCM / MeOH /

-

Preparation: In a separate flask, mix Methanol (9 parts) and Concentrated Ammonium Hydroxide (28-30%

, 1 part) . This creates a miscible polar modifier. -

Mobile Phase: Add this mixture to Dichloromethane (DCM) .

-

Example: To make 1L of eluent, mix 900 mL DCM with 100 mL of the MeOH/

premix.

-

-

Execution: Run isocratic or gradient elution. The ammonia competes for silanol sites, allowing the piperidine to elute as a sharp band.

Solution B: The "TEA Block" (Pre-treatment)

If you cannot use ammonia, block the silanols before loading your sample.

-

Equilibration: Flush the silica column with 1% Triethylamine (TEA) in Hexane (or DCM) for 2–3 column volumes (CV).

-

Elution: Run your standard gradient (e.g., DCM/MeOH). The TEA remains bound to the active silanols, effectively creating a "neutral" stationary phase.

Critical Warning: TEA has a high boiling point (

). If your piperidine is volatile, use Ammonia (gas or solution) instead, as it evaporates easily.

Module 2: Extraction & Work-up (The "Phase Partition" Issue)

User Issue: "My product is in the aqueous layer after reaction work-up. I've tried extracting with DCM, but I'm getting zero recovery."

Root Cause Analysis

Small, polar piperidines partition into water, especially if the pH is below the

Solution: The "Salting Out" + DCM/IPA Protocol

This is the gold standard for extracting water-soluble amines.

Step-by-Step Protocol:

-

pH Adjustment: Basify the aqueous layer to pH > 12 using 5N NaOH or saturated

. Why? You must ensure the amine is in the free-base form. -

Saturation: Add solid NaCl (salt) to the aqueous layer until no more dissolves. Mechanism: This increases the ionic strength of the water, forcing the organic organic molecule out ("Salting Out").

-

The Solvent: Prepare a mixture of Dichloromethane (DCM) and Isopropyl Alcohol (IPA) in a 3:1 ratio .

-

Note: IPA increases the polarity of the organic phase, allowing it to solvate the polar piperidine.

-

-

Extraction: Extract the aqueous layer 3–4 times with this mixture.

-

Drying: Dry over

(Sodium Sulfate), not Magnesium Sulfate (

Module 3: Advanced Purification (Catch & Release)

User Issue: "My compound is too polar for silica, but I can't use Reverse Phase HPLC due to scale/cost."

Solution: SCX (Strong Cation Exchange) Chromatography

This is a chemical filtration method that relies on the basicity of the piperidine.

Workflow:

-

Load: Dissolve crude mixture in MeOH (or MeOH/Water) and load onto an SCX cartridge (sulfonic acid bonded silica).

-

Result: The basic piperidine binds to the sulfonic acid. Neutral/Acidic impurities pass through.

-

-

Wash: Flush with MeOH to remove all non-basic impurities.

-

Release: Elute with 2M Ammonia in Methanol .

-

Result: The ammonia displaces the piperidine, which elutes in the filtrate.

-

-

Finish: Evaporate the solvent. You now have the free base amine.

Visualizing the Workflow

Diagram 1: Purification Decision Tree

Use this logic flow to select the correct method based on your compound's properties.

Caption: Decision matrix for selecting purification technique based on solubility and basicity.

Diagram 2: The "Catch & Release" Mechanism (SCX)

Caption: Step-by-step mechanism of Strong Cation Exchange (SCX) purification.

Comparative Data: Modifier Effectiveness

The table below compares mobile phase modifiers for purifying a model compound (4-phenylpiperidine) on standard silica gel.

| Modifier | Concentration | Peak Shape | Tailing Factor ( | Comments |

| None | 0% | Broad Streak | > 3.0 | Unusable. Compound sticks to origin. |

| Triethylamine (TEA) | 1.0% | Sharp | 1.1 | Excellent. Requires removal (high bp). |

| Ammonia ( | 1.0% | Symmetrical | 1.2 | Good. Volatile (easy removal). Hard to mix. |

| Acetic Acid | 1.0% | Broad | 2.5 | Avoid. Protonates amine, increasing retention/tailing. |

FAQ: Rapid Fire Troubleshooting

Q: My piperidine has no UV chromophore. How do I see the fractions?

-

A: Use Iodine Staining . Place the TLC plate in a jar with solid iodine crystals. Piperidines turn dark brown almost instantly. Alternatively, use Dragendorff’s Reagent (specific for tertiary amines) which stains them orange/red.

Q: I used TEA, but now I have TEA in my NMR spectrum.

-

A: Dissolve your product in DCM and wash twice with saturated Sodium Bicarbonate (

), then dry and evaporate. If the product is water-soluble, simply leave it on a high-vacuum pump overnight; TEA is volatile enough to be removed eventually.

Q: Can I use Reverse Phase (C18) for these?

-

A: Yes, but pH is critical . If you use standard acidic buffers (TFA/Formic Acid), the piperidine becomes a salt (

) and elutes in the void volume (too polar). You must use a High pH Buffer (e.g., 10mM Ammonium Bicarbonate, pH 10) to keep the amine neutral, ensuring it sticks to the C18 chain.

References

-